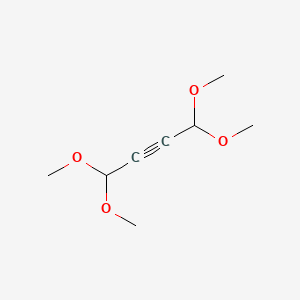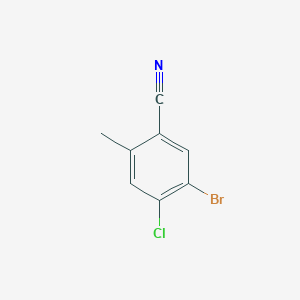![molecular formula C13H13ClFNO3 B15202588 Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate is a chemical compound with the molecular formula C12H11ClFNO3 It is known for its unique structure, which includes a chlorobenzyl group, a fluoroacetyl group, and an acrylate moiety
Métodos De Preparación
The synthesis of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methyl 2-fluoroacetylacrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorobenzyl or fluoroacetyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate can be compared with other similar compounds, such as:
- Methyl 3-[(4-bromobenzyl)amino]-2-(2-fluoroacetyl)acrylate
- Methyl 3-[(4-methylbenzyl)amino]-2-(2-fluoroacetyl)acrylate
These compounds share similar structural features but differ in the substituents on the benzyl group
Propiedades
Fórmula molecular |
C13H13ClFNO3 |
|---|---|
Peso molecular |
285.70 g/mol |
Nombre IUPAC |
methyl (E)-2-[(4-chlorophenyl)methyliminomethyl]-4-fluoro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C13H13ClFNO3/c1-19-13(18)11(12(17)6-15)8-16-7-9-2-4-10(14)5-3-9/h2-5,8,17H,6-7H2,1H3/b12-11+,16-8? |
Clave InChI |
MMCZVBWGIZLWFF-BHOQGQNHSA-N |
SMILES isomérico |
COC(=O)/C(=C(\CF)/O)/C=NCC1=CC=C(C=C1)Cl |
SMILES canónico |
COC(=O)C(=C(CF)O)C=NCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Methylsulfanyl)phenyl]-2-furoic acid](/img/structure/B15202509.png)


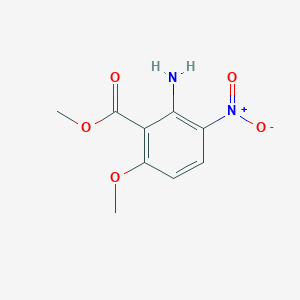
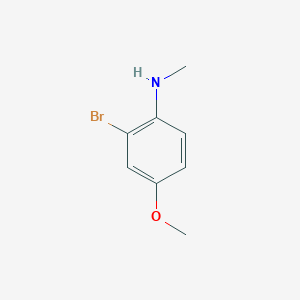
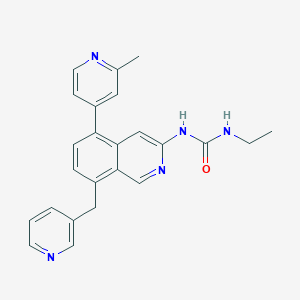
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)
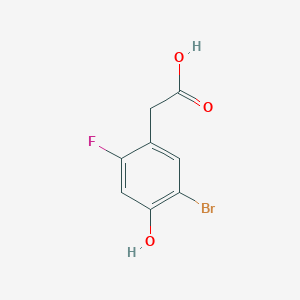
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)


